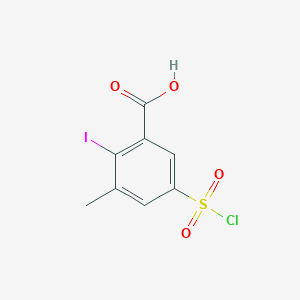

5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chlorosulfonyl compounds are generally used as intermediates in organic synthesis . They often have a sulfonyl group (-SO2-) and a chloro group (-Cl) attached to a benzene ring. The presence of these functional groups can make these compounds highly reactive .

Synthesis Analysis

While the specific synthesis process for “5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid” is not available, chlorosulfonyl compounds are typically synthesized through the reaction of sulfur trioxide with an appropriate organic compound .Molecular Structure Analysis

The molecular structure of chlorosulfonyl compounds generally consists of a benzene ring with a sulfonyl group and a chloro group attached. The exact positions of these groups can vary .Chemical Reactions Analysis

Chlorosulfonyl compounds are known to be strong oxidizing agents. They react violently with water, strong mineral acids and bases, alcohols, and finely dispersed organic matter .Physical and Chemical Properties Analysis

Chlorosulfonyl compounds are typically colorless to yellow liquids. They are highly reactive and can be corrosive .Applications De Recherche Scientifique

Oxidation Catalysts

One of the significant applications of derivatives related to 5-(Chlorosulfonyl)-2-iodo-3-methylbenzoic acid is in catalysis, particularly in the oxidation of alcohols to various carbonyl compounds. For instance, 2-Iodoxybenzenesulfonic acid (IBS) has been identified as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones using Oxone under nonaqueous conditions. This process is facilitated by the electron-donating group-substituted 2-iodoxybenzoic acids (IBXs), showcasing the pivotal role of such derivatives in enhancing reaction efficiency and selectivity under environmentally benign conditions (Uyanik, Akakura, & Ishihara, 2009).

Environmental Chemistry

Derivatives of this compound are also studied in the context of environmental chemistry, particularly concerning iodinated disinfection byproducts (I-DBPs) formation during cooking with chlor(am)inated tap water and iodized table salt. Research in this area focuses on identifying, structuring, and assessing the toxicity of new polar I-DBPs, contributing significantly to understanding the environmental impact and health implications of chlor(am)ination processes (Pan, Zhang, & Li, 2016).

Synthesis of Sulfonamides

Another application area is the synthesis of sulfonamides, where methods leveraging the reactivity of methyl sulfinates with lithium amides, followed by oxidation, provide an efficient pathway to primary, secondary, and tertiary alkane-, arene-, and heteroarene sulfonamides. This methodology underscores the versatility of chlorosulfonyl and iodo derivatives in facilitating mild and efficient synthetic routes to complex molecules, avoiding hazardous reagents and preserving configurational stability (Ruano, Parra, Yuste, & Mastranzo, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chlorosulfonyl-2-iodo-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO4S/c1-4-2-5(15(9,13)14)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAAZSBGEXSXEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)C(=O)O)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

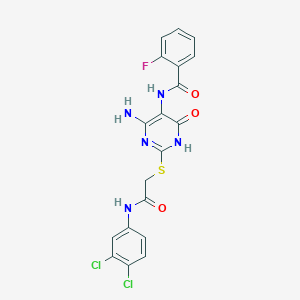

![2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2826226.png)

![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2826230.png)

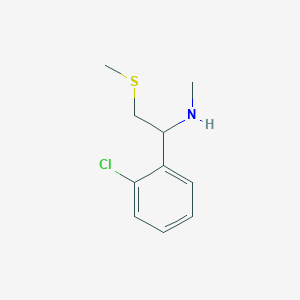

![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2826232.png)

![1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2826235.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(4-bromophenyl)acetamide](/img/structure/B2826237.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2826238.png)

![Prop-2-enyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2826239.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2826240.png)

![3-heptyl-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2826241.png)

![4-methyl-2-piperidino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2826243.png)

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2826244.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2826247.png)